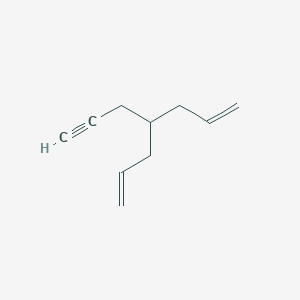
4-(Prop-2-YN-1-YL)hepta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-YN-1-YL)hepta-1,6-diene is an organic compound with the molecular formula C₁₀H₁₄. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a propynyl group attached to a hepta-1,6-diene backbone .
Preparation Methods
The synthesis of 4-(Prop-2-YN-1-YL)hepta-1,6-diene can be achieved through various synthetic routes. One common method involves the reaction of hepta-1,6-diene with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Prop-2-YN-1-YL)hepta-1,6-diene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Prop-2-YN-1-YL)hepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-(Prop-2-YN-1-YL)hepta-1,6-diene involves its interaction with various molecular targets. The compound can participate in electrophilic addition reactions due to the presence of double bonds. These reactions often involve the formation of carbocation intermediates, which can then react with nucleophiles to form new products . The specific pathways and molecular targets depend on the context of the reaction.
Comparison with Similar Compounds
4-(Prop-2-YN-1-YL)hepta-1,6-diene can be compared with other similar compounds such as:
Hepta-1,6-diene: Lacks the propynyl group, making it less reactive in certain types of reactions.
Prop-2-YN-1-YL derivatives: Compounds with similar propynyl groups but different backbones, which can affect their reactivity and applications
Properties
CAS No. |
61786-48-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-prop-2-ynylhepta-1,6-diene |
InChI |
InChI=1S/C10H14/c1-4-7-10(8-5-2)9-6-3/h1,5-6,10H,2-3,7-9H2 |
InChI Key |
GRZIBXAZVJWCPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















